molecular formula C9H7ClO3 B1364558 2-(4-Chlorophenoxy)malondialdehyde CAS No. 849021-40-5

2-(4-Chlorophenoxy)malondialdehyde

Cat. No.: B1364558
CAS No.: 849021-40-5
M. Wt: 198.6 g/mol
InChI Key: PXSIXELVDKBAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)malondialdehyde is a chemical compound that belongs to the family of chlorophenoxypropanoic acids. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C9H7ClO3 and a molecular weight of 198.6 g/mol.

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)malondialdehyde can be achieved through various methods. One common method involves the etherification reaction of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride to prepare 2-chloro-4-(4-chlorophenoxy)-hypnone . The reaction conditions are typically mild, with temperatures ranging from 0°C to the reflux temperature of the reaction materials in an organic solvent and in the presence of a Lewis acid .

Chemical Reactions Analysis

2-(4-Chlorophenoxy)malondialdehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents used in these reactions include organoboron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenoxy)malondialdehyde has a wide range of scientific research applications. In medical research, it has been used in drug development for the treatment of metabolic disorders such as obesity and diabetes. Clinical trials have shown promising results in reducing body weight and improving glucose metabolism. Additionally, it has been used as an antimycotic agent and a centrally acting muscle relaxant . In environmental research, it is used to study the effects of chlorophenoxy compounds on ecosystems. In industrial research, it is used in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)malondialdehyde involves its interaction with specific molecular targets and pathways. For example, it acts as a muscle relaxant by blocking nerve impulses or pain sensations that are sent to the brain . The compound acts in the central nervous system rather than directly on skeletal muscle . The exact molecular targets and pathways involved in its effects are still being studied.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)malondialdehyde can be compared with other similar compounds such as simfibrate, which is used for the treatment of hyperlipidemia . Simfibrate is a double ester of clofibric acid with 1,3-propanediol, which is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Another similar compound is 2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid, which belongs to the class of aryloxyphenoxypropionic acids . These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

2-(4-chlorophenoxy)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSIXELVDKBAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395149
Record name 2-(4-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-40-5
Record name 2-(4-Chlorophenoxy)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenoxy)malondialdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.